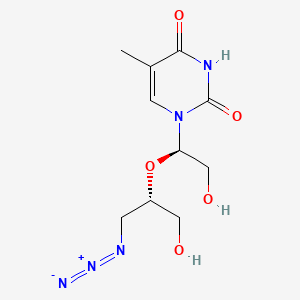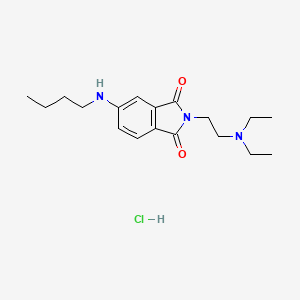
Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is an organic compound with the molecular formula C18H28ClN3O2. It is known for its high solubility in water and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride typically involves the reaction of phthalic anhydride with butylamine and diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a suitable acid catalyst to facilitate the formation of the phthalimide ring .
Industrial Production Methods
In industrial settings, the production of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimides.
Wissenschaftliche Forschungsanwendungen
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation, with studies focusing on the compound’s potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N-(2-(diethylamino)ethyl)phthalimide
- 4-Butylamino-N-(2-(dimethylamino)ethyl)phthalimide
- 4-Butylamino-N-(2-(diethylamino)propyl)phthalimide
Uniqueness
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high solubility in water and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
81994-68-5 |
|---|---|
Molekularformel |
C18H28ClN3O2 |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
5-(butylamino)-2-[2-(diethylamino)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H27N3O2.ClH/c1-4-7-10-19-14-8-9-15-16(13-14)18(23)21(17(15)22)12-11-20(5-2)6-3;/h8-9,13,19H,4-7,10-12H2,1-3H3;1H |
InChI-Schlüssel |
GISGYIAQWKUMHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)CCN(CC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



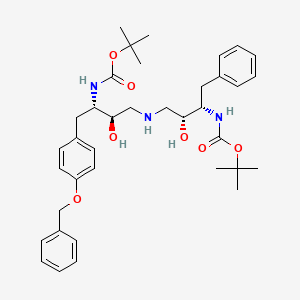

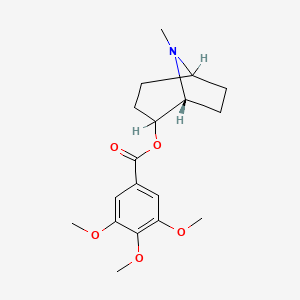
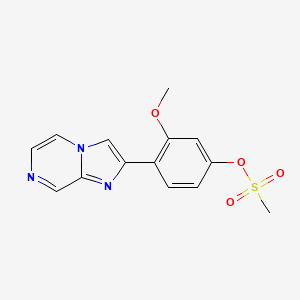
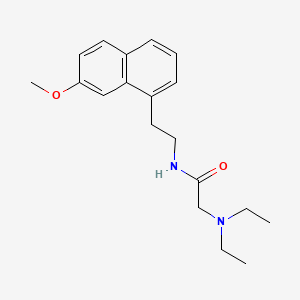
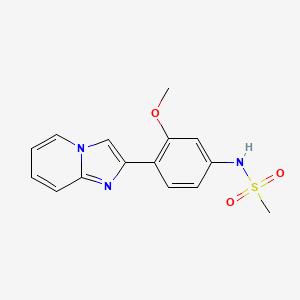
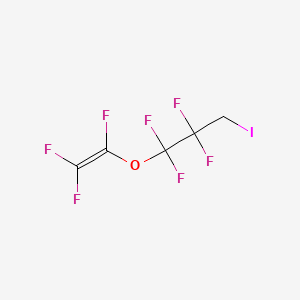

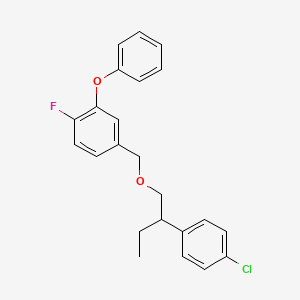


![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
